molecular formula C17H12N4O2 B11063945 N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B11063945
M. Wt: 304.30 g/mol
InChI Key: KKOORDGCDAXPCM-UHFFFAOYSA-N
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Description

  • N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as Quinazolinone , belongs to the quinazoline family of compounds.
  • Its chemical formula is C₁₆H₁₀N₄O₂, and it features a quinazolinone core with a cyanophenyl group attached.
  • Quinazolinones have diverse biological activities, making them interesting targets for research and drug development.
  • Preparation Methods

      Synthetic Routes: Quinazolinones can be synthesized through various methods, including cyclization reactions.

    • One common approach involves the reaction of anthranilic acid (2-aminobenzoic acid) with an appropriate carbonyl compound (such as an aldehyde or ketone) under acidic conditions.
    • Reaction Conditions: Acid-catalyzed cyclization typically occurs in solvents like ethanol or acetic acid.

      Industrial Production: While industrial-scale production methods may vary, the synthetic route remains similar.

  • Chemical Reactions Analysis

    • Quinazolinones undergo several reactions:

        Oxidation: Oxidation of the quinazolinone core can lead to various derivatives.

        Reduction: Reduction can yield dihydroquinazolinones.

        Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.

    • Common Reagents and Conditions:

      Major Products: Various derivatives with altered substituents on the quinazolinone scaffold.

  • Scientific Research Applications

      Chemistry: Quinazolinones serve as building blocks for designing novel compounds due to their versatile reactivity.

      Biology: Some quinazolinones exhibit antitumor, antimicrobial, or anti-inflammatory properties.

      Medicine: Researchers explore their potential as kinase inhibitors, antiviral agents, and more.

      Industry: Quinazolinones find applications in pharmaceuticals and agrochemicals.

  • Mechanism of Action

    • Quinazolinones may act through various pathways:

        Kinase Inhibition: Some derivatives inhibit specific kinases involved in cell signaling.

        Enzyme Modulation: They can affect enzymes related to disease processes.

        Receptor Binding: Interaction with receptors (e.g., GPCRs) influences cellular responses.

  • Comparison with Similar Compounds

      Uniqueness: Quinazolinones stand out due to their diverse biological activities and structural versatility.

      Similar Compounds: Related compounds include quinazolines, benzimidazoquinazolines, and quinazolin-4(3H)-ones.

    Properties

    Molecular Formula

    C17H12N4O2

    Molecular Weight

    304.30 g/mol

    IUPAC Name

    N-(2-cyanophenyl)-2-(4-oxoquinazolin-3-yl)acetamide

    InChI

    InChI=1S/C17H12N4O2/c18-9-12-5-1-3-7-14(12)20-16(22)10-21-11-19-15-8-4-2-6-13(15)17(21)23/h1-8,11H,10H2,(H,20,22)

    InChI Key

    KKOORDGCDAXPCM-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)C#N)NC(=O)CN2C=NC3=CC=CC=C3C2=O

    Origin of Product

    United States

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